molecular formula C25H20BrF2P B12567035 Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide CAS No. 159418-50-5

Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide

Cat. No.: B12567035
CAS No.: 159418-50-5
M. Wt: 469.3 g/mol
InChI Key: KZKHNHYRNJXRSZ-UHFFFAOYSA-M
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Description

Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the molecular formula C25H20F2P·Br It is a bromide salt of a phosphonium cation, characterized by the presence of a [(2,5-difluorophenyl)methyl] group attached to a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method is the reaction of triphenylphosphine with [(2,5-difluorophenyl)methyl] bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in polar organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different phosphonium salts, while oxidation reactions may produce phosphine oxides .

Scientific Research Applications

Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the preparation of phosphonium ylides.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: The compound is used in the development of advanced materials, including catalysts, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets and pathways. The phosphonium cation can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The [(2,5-difluorophenyl)methyl] group may also contribute to the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can be compared with other similar compounds, such as:

    Methyltriphenylphosphonium bromide: This compound has a similar structure but with a methyl group instead of the [(2,5-difluorophenyl)methyl] group.

    Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide, but with an ethyl group.

Properties

CAS No.

159418-50-5

Molecular Formula

C25H20BrF2P

Molecular Weight

469.3 g/mol

IUPAC Name

(2,5-difluorophenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H20F2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

KZKHNHYRNJXRSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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